molecular formula C15H14O5 B14746837 7-(2H-1,3-Benzodioxol-5-yl)-3-methoxyhepta-2,4,6-trienoic acid CAS No. 3155-58-6

7-(2H-1,3-Benzodioxol-5-yl)-3-methoxyhepta-2,4,6-trienoic acid

Cat. No.: B14746837
CAS No.: 3155-58-6
M. Wt: 274.27 g/mol
InChI Key: IXLFZENRGDFDTP-UHFFFAOYSA-N
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Description

7-(2H-1,3-Benzodioxol-5-yl)-3-methoxyhepta-2,4,6-trienoic acid is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a methoxy group attached to a hepta-trienoic acid chain. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2H-1,3-Benzodioxol-5-yl)-3-methoxyhepta-2,4,6-trienoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a benzodioxole derivative with a suitable methoxyhepta-trienoic acid precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and solvents like methanol, water, and tetrahydrofuran (THF). The mixture is heated and refluxed for several hours before being cooled to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(2H-1,3-Benzodioxol-5-yl)-3-methoxyhepta-2,4,6-trienoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-(2H-1,3-Benzodioxol-5-yl)-3-methoxyhepta-2,4,6-trienoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(2H-1,3-Benzodioxol-5-yl)-3-methoxyhepta-2,4,6-trienoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2H-1,3-Benzodioxol-5-yl)-3-methoxyhepta-2,4,6-trienoic acid is unique due to its specific structure, which combines a benzodioxole ring with a methoxyhepta-trienoic acid chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

3155-58-6

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-3-methoxyhepta-2,4,6-trienoic acid

InChI

InChI=1S/C15H14O5/c1-18-12(9-15(16)17)5-3-2-4-11-6-7-13-14(8-11)20-10-19-13/h2-9H,10H2,1H3,(H,16,17)

InChI Key

IXLFZENRGDFDTP-UHFFFAOYSA-N

Canonical SMILES

COC(=CC(=O)O)C=CC=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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